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Introduction
Fmoc-N-methyl-PEG3-CH2CH2COOH is a heterobifunctional linker molecule integral to the

advanced design of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive

overview of its chemical properties, synthesis, and applications, with a focus on enabling

researchers to effectively utilize this linker in their drug development workflows. The inclusion

of an N-methyl group on the carbamate linkage offers distinct advantages, including enhanced

stability and improved pharmacokinetic profiles of the resulting conjugates.

Core Chemical Properties
The core chemical properties of Fmoc-N-methyl-PEG3-CH2CH2COOH are summarized in the

tables below. These properties are essential for understanding the molecule's behavior in

chemical reactions and biological systems.

Table 1: General and Physicochemical Properties
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Property Value Reference

Chemical Name

3-[2-[2-[2-[9H-fluoren-9-

ylmethoxycarbonyl(methyl)ami

no]ethoxy]ethoxy]ethoxy]propa

noic acid

[1]

CAS Number 1807518-77-9 [1]

Molecular Formula C25H31NO7 [2]

Molecular Weight 457.52 g/mol [2]

Appearance
Typically exists as a solid at

room temperature.
[1]

Purity ≥95% [3]

Solubility

Soluble in DMSO and other

common organic solvents. May

require assistance for

dissolution in aqueous

solutions.

[4]

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[4]

Table 2: Calculated Physicochemical Parameters
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Property Value Reference

Density 1.2±0.1 g/cm³ [1]

Boiling Point 597.4±45.0 °C at 760 mmHg [1]

Flash Point 315.1±28.7 °C [1]

LogP 3.51 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
7 [1]

Rotatable Bond Count 15 [1]

Applications in Drug Development
Fmoc-N-methyl-PEG3-CH2CH2COOH serves as a critical linker in the construction of ADCs

and PROTACs. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective

deprotection of the amine, enabling sequential conjugation, while the terminal carboxylic acid

provides a handle for coupling to amine-containing molecules. The PEG3 (triethylene glycol)

spacer enhances solubility and provides optimal spacing between the conjugated moieties.[3]

Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The stability

of the linker is paramount to prevent premature drug release in circulation. The N-methyl group

in Fmoc-N-methyl-PEG3-CH2CH2COOH can contribute to increased enzymatic stability

compared to its non-methylated counterpart, potentially leading to a wider therapeutic window.

Role in PROTACs
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase,

leading to the target's degradation. The linker's length and composition are crucial for the

efficient formation of a ternary complex between the target protein, the PROTAC, and the E3

ligase. The flexibility and hydrophilicity of the PEG3 spacer in Fmoc-N-methyl-PEG3-
CH2CH2COOH can be advantageous in achieving the optimal orientation for ubiquitination.
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Experimental Protocols
The following are generalized experimental protocols for the use of Fmoc-N-methyl-PEG3-
CH2CH2COOH in the synthesis of ADCs and PROTACs. These should be considered as

starting points and may require optimization based on the specific molecules being conjugated.

General Protocol for Antibody-Drug Conjugate (ADC)
Synthesis
This protocol outlines the steps for conjugating a payload to an antibody using Fmoc-N-
methyl-PEG3-CH2CH2COOH.

Activation of the Carboxylic Acid:

Dissolve Fmoc-N-methyl-PEG3-CH2CH2COOH (1.5 eq) in anhydrous DMF.

Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).

Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.

Coupling to an Amine-Containing Payload:

To the activated linker solution, add the amine-containing cytotoxic payload (1.0 eq).

Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as

monitored by TLC or LC-MS.

Upon completion, the crude product can be purified by flash chromatography.

Fmoc Deprotection:

Dissolve the purified Fmoc-linker-payload conjugate in a solution of 20% piperidine in

DMF.

Stir at room temperature for 30 minutes.

Remove the solvent under reduced pressure to obtain the deprotected linker-payload.
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Conjugation to the Antibody:

The deprotected linker-payload, now possessing a free amine, can be conjugated to a pre-

activated antibody. For instance, if the antibody has been modified to contain an NHS

ester, the amine of the linker-payload will react to form a stable amide bond.

The final ADC product is then purified using techniques such as size-exclusion

chromatography (SEC) or protein A chromatography.
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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
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General Protocol for PROTAC Synthesis
This protocol provides a general framework for synthesizing a PROTAC molecule using Fmoc-
N-methyl-PEG3-CH2CH2COOH.

Coupling to the First Ligand (e.g., E3 Ligase Ligand):

Activate the carboxylic acid of Fmoc-N-methyl-PEG3-CH2CH2COOH as described in the

ADC protocol (Step 1).

React the activated linker with an amine-functionalized E3 ligase ligand.

Purify the resulting Fmoc-linker-E3 ligand conjugate.

Fmoc Deprotection:

Remove the Fmoc protecting group using 20% piperidine in DMF as described previously.

Coupling to the Second Ligand (e.g., Target Protein Ligand):

The deprotected linker-E3 ligand conjugate now has a free amine.

This amine can be coupled to a target protein ligand that has been functionalized with a

carboxylic acid. This coupling reaction is typically mediated by reagents like HATU or

EDC/NHS.

The final PROTAC molecule is purified by preparative HPLC.
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Caption: General workflow for PROTAC synthesis.

Signaling Pathways and Logical Relationships
Fmoc-N-methyl-PEG3-CH2CH2COOH is a synthetic linker and does not directly participate in

cellular signaling pathways. Its function is to covalently connect two or more molecular entities.

The biological effect is a consequence of the properties of the conjugated molecules. The

logical relationship in its application, for instance in a PROTAC, is to facilitate the proximity-

induced ubiquitination and subsequent degradation of a target protein.
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Caption: Mechanism of action for a PROTAC molecule.
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Conclusion
Fmoc-N-methyl-PEG3-CH2CH2COOH is a valuable tool for the construction of sophisticated

bioconjugates. Its well-defined structure, coupled with the advantageous properties imparted by

the N-methyl and PEG components, makes it a linker of choice for the development of next-

generation targeted therapies. The provided protocols and diagrams serve as a foundation for

researchers to incorporate this versatile linker into their synthetic strategies. As with any

chemical synthesis, appropriate safety precautions should be taken, and all reactions should

be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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